(2R,6R)-2-methyl-6-undecylpiperidine
Overview
Description
(-)-Solenopsin A is a citraconoyl group.
Scientific Research Applications
1. Analysis of Venom Alkaloids
A study by Pianaro et al. (2012) developed a protocol for determining the configurations of solenopsins, venom alkaloids from fire ants, using chiral capillary gas chromatography. This method standardized the analysis of various stereoisomers of 2-methyl-6-undecylpiperidine in natural venom samples.
2. Synthesis of Insecticidal Alkaloids
Nakatani et al. (2006) achieved the efficient, enantioselective synthesis of an insecticidal piperidine alkaloid, starting from d-alanine, and establishing the absolute configuration as 2R, 3R, 6R (Nakatani et al., 2006).
3. Deprotection in Chemical Synthesis
Smout et al. (2013) reported on two strategies for removing the N-pyridin-2-yl directing group from C-2-substituted piperidines synthesized through Ru-catalyzed sp(3) C-H functionalization. This research is significant for the synthesis of various piperidine compounds, including 2-methyl-N-(pyridin-2-yl)-6-undecylpiperidine (Smout et al., 2013).
4. Antidepressant Actions of Ketamine Metabolites
Research by Zanos et al. (2016) identified that the metabolism of ketamine to (2R,6R)-hydroxynorketamine (HNK) is essential for its antidepressant effects. This study reveals a novel mechanism underlying the antidepressant properties of ketamine, with implications for the development of rapid-acting antidepressants (Zanos et al., 2016).
5. Thermodynamic and Kinetic Studies in Chemistry
A study by Karkamkar et al. (2013) used calorimetry to measure reaction enthalpies of hydrogen activation by various compounds, including 2,2,6,6-tetramethylpiperidine. This research contributes to understanding the thermodynamics and kinetics of chemical reactions involving piperidine derivatives (Karkamkar et al., 2013).
6. Synthesis of Sesquiterpenes
Muto et al. (2004) synthesized isomers of 2,6,6-trimethylbicyclo[5.4.0]undec-7-en-9-one, contributing to the field of organic synthesis and stereochemistry of complex organic molecules (Muto et al., 2004).
7. Carbamate Formation in Aqueous Solutions
McGregor et al. (2018) investigated the formation of carbamates in aqueous solutions of 2-methylpiperidine and CO2, contributing to the understanding of chemical speciation and reaction dynamics in aqueous environments (McGregor et al., 2018).
properties
IUPAC Name |
(2R,6R)-2-methyl-6-undecylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJGABFBAYKWDX-IAGOWNOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903975 | |
Record name | Solenopsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-2-methyl-6-undecylpiperidine | |
CAS RN |
28720-60-7, 137038-57-4, 76094-26-3 | |
Record name | (±)-Solenopsin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28720-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Solenopsin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137038-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solenopsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076094263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solenopsin A, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028720607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solenopsin A, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137038574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solenopsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLENOPSIN A, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMN4G8N49K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Solenopsin A, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR7V29CE8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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